6-(3-Methylphenyl)pyridin-3-ol
Overview
Description
6-(3-Methylphenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring This compound is characterized by a pyridine ring substituted with a 3-methylphenyl group at the 6-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 3-methylphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Another method involves the direct functionalization of preformed pyridine rings. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield substituted pyridines
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of 6-(3-Methylphenyl)pyridin-3-one.
Reduction: Formation of 6-(3-Methylphenyl)dihydropyridin-3-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-(3-Methylphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The hydroxyl group and the aromatic ring play crucial roles in its binding affinity and specificity towards these targets . Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Fluorophenyl)pyridin-3-ol
- 6-(3-Chlorophenyl)pyridin-3-ol
- 6-(3-Methoxyphenyl)pyridin-3-ol
Comparison
Compared to its analogs, 6-(3-Methylphenyl)pyridin-3-ol exhibits unique properties due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. For example, the methyl group may enhance lipophilicity, affecting the compound’s ability to cross cell membranes and interact with intracellular targets . Additionally, the electronic effects of the methyl group can alter the compound’s reactivity in various chemical reactions.
Properties
IUPAC Name |
6-(3-methylphenyl)pyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-3-2-4-10(7-9)12-6-5-11(14)8-13-12/h2-8,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGLBPYGVFNDBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692403 | |
Record name | 6-(3-Methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255638-58-4 | |
Record name | 6-(3-Methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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